molecular formula C20H20FN3OS B12593446 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide

Cat. No.: B12593446
M. Wt: 369.5 g/mol
InChI Key: FCTVTZHXZOPHFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide is a synthetic organic compound with the molecular formula C20H20FN3OS and a molecular weight of 369.456 g/mol This compound is characterized by the presence of a quinazoline ring, a fluorophenyl group, and a propylacetamide moiety

Preparation Methods

The synthesis of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide involves several steps. One common synthetic route includes the following steps:

    Formation of the quinazoline ring: This step involves the cyclization of appropriate precursors to form the quinazoline core.

    Introduction of the fluorophenyl group: The fluorophenyl group is introduced through a substitution reaction, typically using a fluorinated benzene derivative.

    Attachment of the sulfanyl group: The sulfanyl group is attached to the quinazoline ring via a thiolation reaction.

    Formation of the propylacetamide moiety: The final step involves the acylation of the intermediate compound with propylacetamide under suitable reaction conditions.

Industrial production methods for this compound may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding thiol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may vary depending on the specific biological context, but common targets include kinases and other signaling proteins.

Comparison with Similar Compounds

2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide can be compared with other similar compounds, such as:

    2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-(2-methyl-2-propanyl)acetamide: This compound has a similar structure but with a different acyl group, which may affect its chemical properties and biological activities.

    2-[(4-fluorophenyl)sulfonylamino]-N-propylacetamide:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H20FN3OS

Molecular Weight

369.5 g/mol

IUPAC Name

2-[2-(4-fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-N-propylacetamide

InChI

InChI=1S/C20H20FN3OS/c1-3-10-22-18(25)12-26-20-16-11-13(2)4-9-17(16)23-19(24-20)14-5-7-15(21)8-6-14/h4-9,11H,3,10,12H2,1-2H3,(H,22,25)

InChI Key

FCTVTZHXZOPHFX-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.